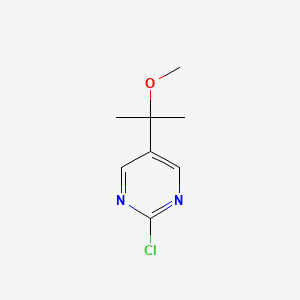
2-Chloro-5-(1-methoxy-1-methylethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(2-methoxypropan-2-yl)pyrimidine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-methoxypropan-2-yl)pyrimidine typically involves the chlorination of a pyrimidine derivative. One common method is the reaction of 2-chloropyrimidine with 2-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-(2-methoxypropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-chloro-5-(2-methoxypropan-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studying biological pathways and interactions involving pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(2-methoxypropan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine and methoxy groups can interact with molecular targets, leading to the modulation of biological activity. The exact molecular targets and pathways can vary depending on the specific derivative or conjugate formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
2-chloropyrimidine: Lacks the methoxypropan-2-yl group, making it less bulky and potentially less selective in certain reactions.
5-methoxy-2-chloropyrimidine: Similar structure but with the methoxy group directly attached to the pyrimidine ring, leading to different reactivity and applications.
2-chloro-5-methylpyrimidine: Contains a methyl group instead of the methoxypropan-2-yl group, affecting its steric and electronic properties.
Uniqueness
2-chloro-5-(2-methoxypropan-2-yl)pyrimidine is unique due to the presence of the bulky methoxypropan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its selectivity and potency in certain applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
2-chloro-5-(2-methoxypropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,12-3)6-4-10-7(9)11-5-6/h4-5H,1-3H3 |
Clave InChI |
WAUFUUHMTTUESU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=C(N=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















